molecular formula C10H14N2O2 B1387199 Methyl 3-amino-4-(dimethylamino)benzoate CAS No. 54941-06-9

Methyl 3-amino-4-(dimethylamino)benzoate

Cat. No. B1387199
CAS RN: 54941-06-9
M. Wt: 194.23 g/mol
InChI Key: GOHFIZZBXDXZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-4-(dimethylamino)benzoate, also known as DMAMB, is a chemical compound which has a wide range of applications in organic synthesis and scientific research. It is a colorless solid which is soluble in water and organic solvents, making it a useful reagent for a variety of reactions. DMAMB has been used in numerous studies in fields such as pharmaceuticals, biochemistry, and materials science. It has been found to have a number of biochemical and physiological effects, and has been studied for potential applications in the development of new drugs and materials.

Scientific Research Applications

  • Application as a Photoinitiator in Visible Light System

    • Scientific Field : Photonic & Optical Materials .
    • Summary of Application : Ethyl 4-(dimethylamino)benzoate, a derivative of 4-aminobenzoate, is used as a photoinitiator in visible light systems . It is also used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .
    • Methods of Application : The compound is used as a photoinitiator in cell encapsulation applications .
    • Results or Outcomes : The compound has been found to have strong estrogenic activity and is used as an ultraviolet filter in sunscreens .
  • Application in the Synthesis of Guanidine Alkaloids

    • Scientific Field : Organic Chemistry .
    • Summary of Application : Methyl 4-aminobenzoate, a compound similar to Methyl 3-amino-4-(dimethylamino)benzoate, is used in the synthesis of guanidine alkaloids . These alkaloids have various applications in medicinal chemistry due to their biological activities .
    • Methods of Application : The compound is used in a protic acid-catalyzed hetero Diels-Alder coupling reaction with N-Cbz 2-pyrroline .
    • Results or Outcomes : The reaction leads to the synthesis of guanidine alkaloids, such as (±)-martinelline and (±)-martinellic acid .
  • Application as a Photoinitiator in Dental Materials

    • Scientific Field : Dental Materials .
    • Summary of Application : Ethyl 4-(dimethylamino)benzoate, a derivative of 4-aminobenzoate, is used as a co-initiator with camphorquinone (CQ) to form a self-adhesive composite for the fabrication of photosensitizers in dental materials .
    • Methods of Application : The compound is used in the formulation of dental composites .
    • Results or Outcomes : The use of this compound improves the aesthetic properties and degree of conversion of dental resin .
  • Application in Cell Encapsulation

    • Scientific Field : Biomedical Engineering .
    • Summary of Application : Ethyl 4-(dimethylamino)benzoate, a compound similar to Methyl 3-amino-4-(dimethylamino)benzoate, can be used as a photoinitiator in cell encapsulation applications .
    • Methods of Application : The compound is used in the formulation of hydrogels for cell encapsulation .
    • Results or Outcomes : The use of this compound improves the biocompatibility and mechanical properties of the hydrogels .
  • Application in the Synthesis of Quinolines

    • Scientific Field : Organic Chemistry .
    • Summary of Application : Methylamino- and dimethylaminoquinolines, compounds similar to Methyl 3-amino-4-(dimethylamino)benzoate, are used in the synthesis of quinolines . Quinolines have various applications in medicinal chemistry due to their biological activities .
    • Methods of Application : The synthesis of quinolines decorated with dimethylamino and methylamino groups at the benzene ring is often achieved by using classic methods for quinoline ring assembly from suitable aniline type precursors .
    • Results or Outcomes : The synthesis leads to the production of quinolines, which are often used as textbook compounds for considering fundamental aspects of heterocyclic chemistry .

properties

IUPAC Name

methyl 3-amino-4-(dimethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)9-5-4-7(6-8(9)11)10(13)14-3/h4-6H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHFIZZBXDXZSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-(dimethylamino)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-(dimethylamino)benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-(dimethylamino)benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-4-(dimethylamino)benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-4-(dimethylamino)benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-4-(dimethylamino)benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-4-(dimethylamino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.